Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

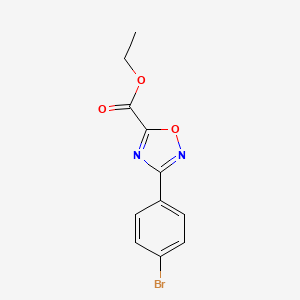

ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYDPSXNIRALKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674747 |

Source

|

| Record name | Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861146-12-5 |

Source

|

| Record name | Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently utilized as a bioisostere for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1] this compound is a key synthetic intermediate, providing a versatile platform for the development of novel therapeutic agents and agrochemicals through derivatization of its ester and aryl bromide moieties.[2] This guide provides a comprehensive overview of the principal synthesis pathway for this target molecule, focusing on the scientifically robust and widely adopted method involving the condensation and cyclization of an amidoxime with an activated oxime derivative. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested experimental protocols for the synthesis of precursors and the final product, and discuss the critical parameters that ensure a successful and high-yielding outcome.

Retrosynthetic Analysis and Strategic Pathway Selection

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is predominantly achieved through two strategic approaches: the acylation-cyclization of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides.[3][4]

-

Amidoxime Acylation-Cyclization ([4+1] Approach): This is the most common and versatile method. It involves the reaction of an N-hydroxyamidine (amidoxime), which provides four of the five ring atoms, with an activated carboxylic acid derivative that supplies the final carbon atom. This pathway is favored for its reliability, generally high yields, and the commercial availability or straightforward synthesis of the required precursors.

-

1,3-Dipolar Cycloaddition ([3+2] Approach): This elegant strategy involves the [3+2] cycloaddition of a nitrile oxide (the three-atom component) with a nitrile (the two-atom component).[3][5] While powerful, this route requires the in situ generation of the often-unstable nitrile oxide from a precursor, such as a hydroximoyl chloride, which can add complexity to the procedure.[5]

For the synthesis of this compound, the amidoxime pathway offers a more direct and controllable route. Our retrosynthetic analysis identifies 4-bromobenzamidoxime and ethyl 2-chloro-2-(hydroxyimino)acetate as the optimal starting materials.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, valued as a metabolically robust bioisostere for amide and ester functionalities.[1] Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate emerges as a pivotal intermediate in this field, providing a versatile scaffold for the synthesis of novel therapeutic agents. Its structure, featuring a brominated phenyl ring, an ethyl ester, and the oxadiazole core, offers multiple points for chemical modification, enabling the exploration of vast chemical space. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailing not only its known attributes but also the authoritative experimental protocols required for its thorough characterization. We delve into the causality behind experimental design for determining melting point, solubility, and lipophilicity, offering researchers and drug development professionals a practical framework for evaluating this and similar heterocyclic compounds.

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

Heterocyclic compounds form the bedrock of pharmaceutical sciences, with the 1,2,4-oxadiazole ring system attracting significant attention for its unique combination of chemical stability and biological promiscuity.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5][6] this compound is a key building block in this domain, serving as a precursor for generating libraries of bioactive molecules for drug discovery campaigns.[7] Its utility is rooted in its predictable reactivity and the physicochemical characteristics imparted by its constituent functional groups. Understanding these properties is not merely an academic exercise; it is fundamental to designing synthetic routes, formulating delivery systems, and predicting pharmacokinetic behavior.

Molecular and Physicochemical Profile

A molecule's behavior in both chemical and biological systems is dictated by its intrinsic physicochemical properties. This section outlines the key molecular attributes of this compound and presents the standardized protocols for their experimental validation.

Molecular Attributes

The foundational data for this compound are summarized below. These values are critical for all stoichiometric calculations and analytical characterizations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂O₃ | [7] |

| Molecular Weight | 297.10 g/mol | [7] |

| CAS Number | 861146-12-5 | [7] |

| MDL Number | MFCD09831978 | [7] |

| Recommended Storage | 2-8°C, sealed, dry | [7] |

Experimental Determination of Physicochemical Properties

While computational models provide useful estimations, empirical data remains the gold standard in drug development. The following sections detail the methodologies for determining the critical physicochemical parameters of melting point, solubility, and lipophilicity.

Rationale: The melting point is a definitive indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure compound, whereas the presence of impurities typically causes a depression and broadening of this range.[8][9] This phenomenon, known as melting point depression, is a colligative property fundamental to purity assessment.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount (1-2 mg) of the compound. The fine texture is crucial to ensure uniform heat distribution and efficient packing.

-

Capillary Loading: Tap the open end of a capillary tube onto the powdered sample to load a small amount of material. Drop the capillary tube, sealed end down, through a long glass tube to pack the sample tightly to a height of 1-2 mm. Proper packing prevents air pockets that can lead to inaccurate readings.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Rapid Preliminary Scan: Heat the sample at a rapid rate (e.g., 5-10°C/min) to quickly determine an approximate melting range.

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the preliminary scan.

-

Data Acquisition: Decrease the heating rate to 1-2°C/min. This slow rate ensures thermal equilibrium between the sample, thermometer, and heating block.[10] Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

Rationale: Solubility dictates a compound's behavior in various environments, from reaction mixtures to biological fluids. A systematic solubility analysis using solvents of varying polarity and pH provides insights into the compound's functional groups and overall polarity, following the principle of "like dissolves like."[11][12]

Experimental Protocol: Systematic Solubility Testing This protocol is designed to classify the compound and infer its functional characteristics.

-

Solvent Selection: Prepare a panel of solvents: Water (polar, neutral), 5% HCl (aq) (acidic), 5% NaOH (aq) (basic), 5% NaHCO₃ (aq) (weakly basic), and a non-polar organic solvent like Toluene.

-

Procedure:

-

Add approximately 20 mg of the compound to a test tube.

-

Add 1 mL of the test solvent in portions, vortexing or shaking vigorously after each addition.

-

Observe for dissolution. A compound is deemed "soluble" if it dissolves completely.

-

-

Interpretation of Results:

-

Water: Solubility in water suggests the presence of significant polar functionality capable of hydrogen bonding. Given the ester and oxadiazole groups balanced by the larger, non-polar bromophenyl ring, low water solubility is anticipated.

-

5% HCl: Solubility in acid indicates the presence of a basic functional group, such as an amine. The nitrogen atoms in the 1,2,4-oxadiazole ring are generally not sufficiently basic to be protonated by dilute acid.

-

5% NaOH: Solubility in a strong base suggests an acidic proton. The compound lacks classic acidic groups like phenols or carboxylic acids.

-

5% NaHCO₃: This weaker base will only dissolve compounds with strongly acidic groups (e.g., carboxylic acids).[13]

-

Toluene: Solubility in a non-polar organic solvent is expected due to the significant non-polar character of the aryl ring.

-

The expected outcome is insolubility in aqueous media and solubility in organic solvents, classifying the compound as neutral and non-polar.

Caption: Workflow for systematic solubility classification.

Rationale: The n-octanol/water partition coefficient (LogP) is a critical parameter in drug design, quantifying a compound's lipophilicity. It heavily influences membrane permeability, plasma protein binding, and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties. A positive LogP value indicates a preference for the lipid (n-octanol) phase, while a negative value indicates a preference for the aqueous phase.

Experimental Protocol: Shake-Flask Method (HPLC-based)

-

Phase Preparation: Pre-saturate n-octanol with water and water (or phosphate-buffered saline, pH 7.4, to mimic physiological conditions) with n-octanol by stirring them together for 24 hours, followed by separation. This step is crucial to ensure thermodynamic equilibrium during the partitioning experiment.[14]

-

Standard Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) and generate a calibration curve using a validated HPLC-UV method.

-

Partitioning:

-

Accurately weigh a small amount of the compound and dissolve it in the pre-saturated aqueous phase to create a stock solution of known concentration.

-

Add a known volume of this aqueous solution to a flask containing an equal volume of pre-saturated n-octanol.

-

Seal the flask and shake vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully sample an aliquot from the aqueous phase. Analyze its concentration using the pre-established HPLC calibration curve.[14]

-

Calculation:

-

The concentration in the n-octanol phase is determined by mass balance: [Octanol] = ([Initial Aqueous] - [Final Aqueous]).

-

The partition coefficient, P, is calculated as: P = [Octanol] / [Final Aqueous].

-

LogP is the base-10 logarithm of P: LogP = log10(P).

-

Synthesis and Spectroscopic Characterization

The construction of the 1,2,4-oxadiazole ring is a well-established process in synthetic chemistry. Understanding its synthesis and the expected analytical signals is key to confirming its identity and purity.

General Synthesis Pathway

The most common and efficient method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate. This intermediate is typically formed in situ from the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or an ester.

Caption: Plausible two-step synthesis of the target compound.

Causality in Synthesis: The synthesis begins with the conversion of a nitrile to an amidoxime. This functional group transformation is key as it installs the N-OH moiety required for the subsequent cyclization. The second step involves the acylation of the amidoxime by an activated form of ethyl glyoxylate (like ethyl oxalyl chloride), followed by a heat-induced dehydrative cyclization to form the stable, aromatic 1,2,4-oxadiazole ring.

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.5 ppm) and the AA'BB' pattern of the 1,4-disubstituted bromophenyl ring (two doublets between 7.6-8.1 ppm).

-

¹³C NMR: Key signals would include those for the ethyl ester carbons (~14 ppm for CH₃, ~63 ppm for CH₂), the carbonyl carbon (~158 ppm), the two distinct carbons of the oxadiazole ring (C3 and C5, ~168 ppm and ~175 ppm, respectively), and the four signals of the bromophenyl ring, including the carbon attached to bromine (~129 ppm).[15]

-

FT-IR: Characteristic vibrational bands would be observed for the C=O stretch of the ester (around 1780-1800 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1620 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+• due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks at m/z 296 and 298.

Chemical Stability and Reactivity

The 1,2,4-oxadiazole ring is generally stable to a range of chemical conditions, contributing to its utility as a bioisostere.[1] However, it is not inert. The ring possesses a relatively low level of aromaticity and a weak O-N bond, making it susceptible to cleavage under certain reductive or strong acid/base conditions, and can undergo thermal or photochemical rearrangements. The ester functionality is prone to hydrolysis under strong acidic or basic conditions. For long-term integrity, the compound should be stored in a cool, dry, and sealed environment as recommended.[7]

Applications in Research and Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. The two key handles for diversification are the ethyl ester and the bromo-substituent.

Caption: Role as a scaffold for generating diverse compound libraries.

-

Ester Manipulation: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to generate a library of amides. Alternatively, it can be reduced to the primary alcohol for further derivatization.

-

Cross-Coupling Reactions: The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a vast array of aryl, alkyl, alkynyl, or amino substituents at this position, dramatically expanding the accessible chemical diversity.

Through these pathways, this single intermediate serves as a gateway to numerous potential drug candidates with tailored properties for a range of therapeutic targets.[7]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists and drug discovery scientists. Its well-defined molecular structure gives rise to predictable physicochemical properties that make it an ideal scaffold for chemical elaboration. By applying the rigorous experimental protocols detailed in this guide, researchers can ensure the quality and integrity of their work while leveraging the compound's synthetic versatility to build the next generation of innovative therapeutics. The synthesis of novel derivatives based on this core continues to be a promising avenue for discovering agents with potential anticonvulsant, anti-inflammatory, and antimicrobial properties.[7]

References

-

MySkinRecipes. This compound. [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

ResearchGate. (PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. [Link]

-

ChemSynthesis. ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate. [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

ProQuest. Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. [Link]

-

PubMed Central (PMC). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

ResearchGate. (PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. [Link]

-

National Institutes of Health (NIH). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]

-

Beilstein Journals. Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

-

Chemistry LibreTexts. 2.1: Melting Point Analysis. [Link]

-

PubMed Central (NIH). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

Beilstein Journals. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. [Link]

-

PubChem. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate. [Link]

-

Chemistry LibreTexts. Solubility of Organic Compounds. [Link]

-

ResearchGate. Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). [Link]

-

University of Manitoba. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Miami. Experiment 1 - Melting Points. [Link]

-

PubMed. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

University of Anbar. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Semantic Scholar. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

IJCSPUB. Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. [Link]

-

Baghdad Science Journal. Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]

-

JoVE. Video: Melting Points - Procedure. [Link]

-

Organic Chemistry Portal. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]

Sources

- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. thinksrs.com [thinksrs.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Video: Melting Points - Procedure [jove.com]

- 11. chem.ws [chem.ws]

- 12. saltise.ca [saltise.ca]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate CAS number

An In-Depth Technical Guide to Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details the compound's core properties, including its CAS number, molecular structure, and physicochemical characteristics. A significant focus is placed on elucidating a robust synthetic pathway, explaining the mechanistic rationale behind the procedural steps. Furthermore, this guide explores the strategic importance of the 1,2,4-oxadiazole scaffold as a bioisosteric replacement for esters and amides, a feature that enhances metabolic stability and modulates target selectivity in drug candidates.[1] The applications of this specific intermediate are discussed in the context of developing novel therapeutics, particularly CNS-active agents and compounds with potential anticonvulsant, anti-inflammatory, and antimicrobial properties.[2] This document is intended for researchers, chemists, and professionals in the field of pharmaceutical and agrochemical development.

Compound Identification and Core Properties

This compound is a substituted 1,2,4-oxadiazole derivative. The presence of the bromophenyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the ethyl carboxylate group offers a site for derivatization, for instance, through hydrolysis and subsequent amide coupling.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 861146-12-5 | [2] |

| Molecular Formula | C₁₁H₉BrN₂O₃ | [2] |

| Molecular Weight | 297.10 g/mol | [2] |

| MDL Number | MFCD09831978 | [2] |

| Appearance | Solid (predicted) | |

| Storage | 2-8°C, sealed, dry | [2] |

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[3] This scaffold has garnered significant attention in drug discovery due to its unique properties and broad spectrum of biological activities.[3][4]

Bioisosterism and Metabolic Stability: One of the most powerful applications of the 1,2,4-oxadiazole ring is its function as a bioisostere for amide and ester groups.[1] Bioisosteres are functional groups that possess similar physical and chemical properties, eliciting comparable biological responses. By replacing metabolically labile ester or amide bonds with the stable oxadiazole ring, medicinal chemists can significantly improve the pharmacokinetic profile of a drug candidate, enhancing its resistance to enzymatic degradation and extending its half-life.

Caption: Bioisosteric relationship of the 1,2,4-oxadiazole ring.

Diverse Pharmacological Activities: The structural rigidity and electronic properties of the 1,2,4-oxadiazole core make it a versatile scaffold for interacting with a wide range of biological targets.[5] Derivatives have demonstrated activities including anticancer, anti-inflammatory, antiviral, antimicrobial, and anticonvulsant effects, making them highly valuable in the development of new therapeutic agents.[1][3][4]

Synthesis and Mechanistic Rationale

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. The most common and reliable method involves the acylation of an amidoxime followed by a cyclodehydration reaction.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from commercially available 4-bromobenzamidoxime.

Step 1: Acylation of 4-Bromobenzamidoxime

-

Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromobenzamidoxime (1.0 eq). Dissolve it in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to act as an acid scavenger.

-

Acylation: Add ethyl oxalyl chloride (1.05 eq) dropwise to the cooled, stirring solution. The reaction is exothermic and addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate.

Causality Insight: The base (pyridine) is crucial to neutralize the HCl gas generated during the acylation reaction. This prevents protonation of the starting material and drives the reaction to completion. Anhydrous conditions are essential as ethyl oxalyl chloride is highly reactive towards water.

Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring

-

Setup: The crude O-acyl amidoxime intermediate from Step 1 can be taken to the next step, often without extensive purification. Dissolve the crude product in a high-boiling point solvent like toluene or xylene.

-

Cyclization: Heat the solution to reflux (typically 110-140 °C) for 4-8 hours. This thermal energy is sufficient to induce the intramolecular cyclization with the elimination of a water molecule.

-

Alternative Method: Alternatively, cyclization can be achieved at lower temperatures by using a dehydrating agent, such as phosphorus oxychloride (POCl₃), or by microwave-assisted synthesis, which can significantly reduce reaction times.[6]

-

Isolation & Purification: After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Causality Insight: The cyclodehydration step is an intramolecular condensation. Heating provides the activation energy needed to overcome the barrier for the nucleophilic attack of the amidoxime nitrogen onto the ester carbonyl carbon, followed by the elimination of water to form the stable, aromatic oxadiazole ring.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex, biologically active molecules.[2]

-

Pharmaceutical Synthesis: Its structure is a valuable starting point for creating libraries of novel compounds for high-throughput screening. The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides. The bromo-substituent on the phenyl ring is a key functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of other molecular fragments. This dual functionality enables the exploration of a vast chemical space in the search for new drug candidates, particularly for CNS-active agents.[2]

-

Agrochemical Research: The stability of the oxadiazole ring and the potential for derivatization also make this compound a useful building block in the development of new pesticides and herbicides.[2]

Conclusion

This compound (CAS No. 861146-12-5) is a compound of significant interest to the scientific research community. Its value is derived not from its own biological activity, but from its strategic role as a highly adaptable intermediate. The inherent stability and bioisosteric nature of its 1,2,4-oxadiazole core, combined with two distinct and versatile functional handles, make it an ideal scaffold for the synthesis of next-generation pharmaceuticals and agrochemicals. The synthetic methodologies outlined in this guide are robust and scalable, ensuring its accessibility for further research and development endeavors.

References

-

MySkinRecipes. This compound. [Link]

-

Biernacki, K., Daśko, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Future Medicine Ltd. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

-

American Chemical Society. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. [Link]

-

Semantic Scholar. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

National Center for Biotechnology Information. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate. PubChem. [Link]

-

Biernacki, K., Daśko, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information. [Link]

-

Husain, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and agrochemical sectors. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow for the structure elucidation of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 861146-12-5), a heterocyclic compound of interest as a synthetic intermediate.[1] Moving beyond a simple recitation of techniques, this document details the strategic integration of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind each experimental choice, interpret the resulting data, and demonstrate how these orthogonal techniques synergize to build a self-validating case for the compound's precise molecular architecture.

Introduction: The Rationale for Rigorous Elucidation

This compound is a member of the 1,2,4-oxadiazole class of heterocycles, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities and their role as stable bioisosteres for ester and amide functionalities.[2][3] Its utility as a building block in the synthesis of potentially bioactive molecules necessitates an unambiguous confirmation of its structure.[1] Any structural ambiguity—such as isomeric impurities—could drastically alter biological activity and lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.

This guide, therefore, presents an integrated, multi-spectroscopic strategy. This approach is not merely a sequence of experiments but a logical framework where each analysis provides a unique piece of the structural puzzle, and the collective data provides a robust, cross-validated confirmation of the final structure.[4][5]

Foundational Analysis: Molecular Formula and Mass Verification

The first and most fundamental question in any structure elucidation is "What is the exact mass and elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this.

Principle & Rationale

Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), which allows for the determination of a unique elemental formula. For the target compound, this technique is also crucial for observing the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which exist in an approximate 1:1 natural abundance. This provides an immediate and powerful confirmation of the presence of a single bromine atom in the molecule.

Experimental Protocol: ESI-TOF High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

-

Analysis: Identify the molecular ion cluster. The two most intense peaks in this cluster should be separated by approximately 2 Da and have nearly equal intensity, corresponding to the [C₁₁H₉⁷⁹BrN₂O₃+H]⁺ and [C₁₁H₉⁸¹BrN₂O₃+H]⁺ ions.

-

Formula Determination: Use the instrument's software to calculate the theoretical exact mass for the proposed formula (C₁₁H₁₀BrN₂O₃⁺) and compare it to the experimentally observed mass. The mass error should be below 5 ppm.

Expected Results & Data Interpretation

The HRMS data provides the first layer of structural validation by confirming the elemental composition.

| Feature | Expected Value | Rationale |

| Molecular Formula | C₁₁H₉BrN₂O₃ | Derived from synthesis and confirmed by HRMS. |

| Molecular Weight | 297.10 g/mol (nominal) | Sum of atomic masses of the constituent atoms.[1] |

| [M+H]⁺ (⁷⁹Br) | m/z 297.9873 | Theoretical exact mass for C₁₁H₁₀⁷⁹BrN₂O₃⁺. |

| [M+H]⁺ (⁸¹Br) | m/z 299.9852 | Theoretical exact mass for C₁₁H₁₀⁸¹BrN₂O₃⁺. |

| Isotopic Pattern | ~1:1 ratio for M+H and M+2H peaks | Confirms the presence of one bromine atom. |

| Mass Error | < 5 ppm | Validates the proposed elemental formula against alternatives. |

Furthermore, tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns of the 1,2,4-oxadiazole ring system, such as cleavage to form nitrile and oxazirine fragments, providing additional structural clues.[6][7][8]

Functional Group Profiling: FTIR Spectroscopy

With the molecular formula confirmed, the next step is to identify the functional groups present. FTIR spectroscopy is a rapid and effective technique for this purpose, as it probes the vibrational modes of chemical bonds.[9]

Principle & Rationale

Specific functional groups absorb infrared radiation at characteristic frequencies. For our target molecule, we expect to see distinct absorptions for the ester carbonyl (C=O), the oxadiazole ring (C=N), aromatic rings (C=C), and the carbon-bromine bond (C-Br). The presence or absence of these key bands provides a quick structural fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid, dry compound directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Expected Results & Data Interpretation

The FTIR spectrum should display several key absorption bands that align with the proposed structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H Stretch | Aromatic Ring | Indicates the presence of the bromophenyl group. |

| ~2980-2850 | C-H Stretch | Ethyl Group (sp³ C-H) | Confirms the aliphatic ester component. |

| ~1750-1730 | C=O Stretch | Ethyl Ester | A strong, sharp peak confirming the carboxylate group. |

| ~1610-1580 | C=N Stretch | 1,2,4-Oxadiazole Ring | Characteristic absorption for the heterocyclic ring.[10] |

| ~1585, ~1480 | C=C Stretch | Aromatic Ring | Confirms the phenyl backbone. |

| ~1250-1100 | C-O Stretch | Ester and Oxadiazole | Indicates C-O single bonds within the structure. |

| ~600-500 | C-Br Stretch | Aryl Halide | Confirms the presence of the C-Br bond. |

Mapping the Skeleton: ¹H & ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. It provides detailed information about the chemical environment, proximity, and coupling of nuclei (primarily ¹H and ¹³C).

¹H NMR Spectroscopy: Defining Proton Environments

-

Principle & Rationale: ¹H NMR maps the different electronic environments of protons. The chemical shift (δ) indicates the type of proton (aromatic, aliphatic), the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 90° pulse and a relaxation delay of 1-2 seconds.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

-

¹³C NMR Spectroscopy: Revealing the Carbon Framework

-

Principle & Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its functional group and hybridization state (e.g., C=O, aromatic C, aliphatic C).

-

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed for shorter acquisition times.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment simplifies the spectrum so that each unique carbon appears as a single line.

-

Data Processing: Fourier transform and phase the resulting spectrum.

-

Expected NMR Results & Integrated Interpretation

The combined ¹H and ¹³C NMR data should provide a complete and unambiguous map of the molecule's structure.

Table of Predicted NMR Data (in CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | Multiplicity | Integration | ¹³C NMR (δ, ppm) | Rationale |

|---|---|---|---|---|---|

| Ethyl-CH₃ | ~1.45 | Triplet (t) | 3H | ~14.0 | Shielded sp³ carbon. Proton signal is a triplet due to coupling with the adjacent 2 protons of the CH₂ group. |

| Ethyl-CH₂ | ~4.50 | Quartet (q) | 2H | ~62.5 | Deshielded sp³ carbon attached to electron-withdrawing oxygen. Proton signal is a quartet due to coupling with the 3 protons of the CH₃ group. |

| Aromatic-H (ortho to Br) | ~7.70 | Doublet (d) | 2H | ~132.5 | Aromatic protons ortho to the electron-withdrawing bromine atom are deshielded. They appear as a doublet due to coupling with the meta protons. |

| Aromatic-H (meta to Br) | ~7.95 | Doublet (d) | 2H | ~129.0 | Aromatic protons ortho to the electron-withdrawing oxadiazole ring are highly deshielded. They appear as a doublet due to coupling with the ortho protons. |

| C-Br | - | - | - | ~127.0 | Aromatic carbon directly attached to bromine; its chemical shift is influenced by the heavy atom effect. |

| C-Oxadiazole | - | - | - | ~125.0 | Aromatic carbon attached to the oxadiazole ring. |

| Ester C=O | - | - | - | ~157.0 | Highly deshielded carbonyl carbon of the ester. |

| Oxadiazole C5 | - | - | - | ~165.0 | Deshielded carbon of the oxadiazole ring attached to the ester group. |

| Oxadiazole C3 | - | - | - | ~168.0 | Deshielded carbon of the oxadiazole ring attached to the bromophenyl group. |

The Integrated Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

This integrated approach ensures a self-validating system:

-

HRMS confirms the elemental "parts list" (the atoms) and the presence of bromine.

-

FTIR confirms the key "building blocks" (the functional groups).

-

NMR assembles the parts and blocks into a definitive 3D-aware structure, confirming the precise arrangement and ruling out other isomers.

Conclusion

The structure elucidation of this compound is achieved not by a single "magic bullet" technique, but through the systematic and logical application of orthogonal spectroscopic methods. By integrating high-resolution mass spectrometry, infrared spectroscopy, and multinuclear NMR, we move from a proposed structure to a confirmed molecular reality. This rigorous, multi-faceted approach guarantees the scientific integrity required for advanced research and development, ensuring that subsequent studies are built upon a foundation of confirmed structural accuracy.

References

- A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. Benchchem.

- Wiley-VCH 2007 - Supporting Information. Wiley-VCH.

- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI.

- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.

- This compound. MySkinRecipes.

- Molecular Structure Characterisation and Structural Elucidation. Intertek.

- Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.

-

Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews. Available from: [Link]

- Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Organic & Biomolecular Chemistry.

- Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). University College Dublin.

-

Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. National Institutes of Health. Available from: [Link]

- Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.

-

Electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones). Substituent effects on the mass spectrometric rearrangement of 3-aryl-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones to the corresponding oxo compounds. Journal of Mass Spectrometry. Available from: [Link]

-

Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. ijper.org [ijper.org]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. jchps.com [jchps.com]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. journalspub.com [journalspub.com]

- 10. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate molecular weight

An In-Depth Technical Guide to Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal and agrochemical research. The 1,2,4-oxadiazole scaffold is a well-regarded bioisostere for ester and amide functionalities, imparting favorable physicochemical and pharmacological properties to parent molecules. This guide details the compound's physicochemical characteristics, outlines a robust synthetic pathway with mechanistic insights, and explores its current and potential applications as a versatile chemical intermediate. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven methodologies.

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in drug discovery due to its unique bioisosteric properties and its presence in a wide array of biologically active molecules.[1] As bioisosteres, 1,2,4-oxadiazoles can mimic the functionality of esters and amides, often leading to improved metabolic stability and pharmacokinetic profiles. The scaffold is a cornerstone in the design of novel therapeutics, with derivatives exhibiting activities spanning anticancer, anti-inflammatory, antiviral, anticonvulsant, and antimicrobial applications.[1][2] The inherent stability and synthetic accessibility of the oxadiazole ring make it a perfect framework for building compound libraries for high-throughput screening and lead optimization.[2][3]

Physicochemical and Structural Properties

This compound is a crystalline solid at standard conditions. Its key properties are summarized below, providing essential data for experimental design and chemical handling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂O₃ | [2] |

| Molecular Weight | 297.10 g/mol | [2] |

| CAS Number | 861146-12-5 | [2] |

| Appearance | Powder or crystals | |

| Storage Conditions | 2-8°C, sealed, dry | [2] |

Chemical Structure:

Figure 1: Chemical Structure

Synthesis and Mechanistic Rationale

The construction of the 1,2,4-oxadiazole ring is a well-established process in synthetic organic chemistry. The most prevalent and reliable method involves the cyclization of an amidoxime with a suitable acylating agent. This approach provides high yields and regiochemical control.

Conceptual Workflow:

The synthesis of this compound is logically performed in two primary stages:

-

Formation of 4-bromobenzamidoxime: The process begins with the conversion of a nitrile (4-bromobenzonitrile) into the corresponding amidoxime. This is typically achieved by reacting the nitrile with hydroxylamine. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile, leading to the formation of the amidoxime, which is the key precursor for the oxadiazole ring.

-

Heterocyclization: The 4-bromobenzamidoxime is then acylated and cyclized. Reacting it with an appropriate ethyl ester derivative of oxalic acid (like ethyl oxalyl chloride) under basic conditions results in an intermediate O-acyl amidoxime. A subsequent base-promoted intramolecular cyclization with the elimination of water yields the stable 3,5-disubstituted 1,2,4-oxadiazole ring.

Caption: Synthetic workflow for the target compound.

Applications in Research and Development

This compound is not typically an end-product but rather a highly valuable intermediate for creating more complex molecules. Its utility stems from the stable, drug-like oxadiazole core and the reactive handles (the bromo- and ester groups) that allow for further chemical modification.

-

Medicinal Chemistry: It serves as a building block for pharmaceutical compounds with potential anticonvulsant, anti-inflammatory, and antimicrobial properties.[2] The 4-bromophenyl moiety is particularly useful for introducing diversity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of structure-activity relationships (SAR). The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide range of amides.

-

Agrochemical Research: The stability and reactivity of this compound are also leveraged in the development of new crop protection agents.[2]

-

Combinatorial Chemistry: It is a common reagent in solid-phase and combinatorial chemistry for generating large libraries of oxadiazole-based compounds for biological screening.[2]

Sources

Navigating the Spectroscopic Landscape of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound, Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document, intended for researchers and scientists, will delve into the theoretical underpinnings and practical interpretation of the spectroscopic data, ensuring a high degree of scientific integrity and enabling confident identification and quality assessment of this compound. We will explore the nuances of the ¹H and ¹³C NMR spectra, predict the expected fragmentation patterns in mass spectrometry, and outline the synthesis methodology that provides context for this analytical data.

Introduction

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with a wide range of biological targets. The title compound, this compound, combines this heterocyclic core with a bromophenyl group, a common substituent for modulating pharmacokinetic and pharmacodynamic properties, and an ethyl carboxylate group, which can influence solubility and provide a handle for further synthetic modifications. Accurate and unambiguous characterization of such molecules is the bedrock of reproducible scientific research and successful drug development campaigns. This guide will serve as a detailed reference for the analytical techniques used to confirm the structure and purity of this specific oxadiazole derivative.

Synthesis Pathway

The synthesis of Ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates is generally achieved through the reaction of the corresponding amidoximes with an acylating agent. A common and efficient method involves the reaction of a substituted benzamidoxime with an ethyl oxalyl chloride or a related derivative.

A general and efficient method for the preparation of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates has been developed, which involves the reaction of amidoximes with ethyl chlorooxalate in acetonitrile in the presence of triethylamine. While the specific yield for the 4-bromo derivative is not detailed, the synthesis of the parent compound, ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, has been reported with a yield of 65% using a similar method involving the reaction of the amidoxime with a threefold excess of diethyl oxalate at 120°C.[1]

Below is a workflow diagram illustrating the general synthetic approach:

Caption: Predicted major fragmentation pathways for this compound.

Trustworthiness of Fragmentation Analysis: The primary fragmentation is expected to be the loss of the ethoxy group from the ester, followed by cleavage of the oxadiazole ring. The formation of the stable 4-bromobenzonitrile radical cation is a likely and characteristic fragmentation pathway for 3-aryl-1,2,4-oxadiazoles.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR and mass spectrometry data for this compound. By understanding the expected spectral features and fragmentation patterns, researchers can confidently identify this compound, assess its purity, and proceed with its use in further scientific investigations. The synthesis protocol outlined provides the necessary context for the production of this valuable chemical entity. While based on established principles and data from analogous structures, experimental verification remains the gold standard for structural elucidation.

References

[1]Voronova, A. A., Baikov, S. V., Krasovskaya, G. G., Kolobov, A. V., & Kofanov, E. R. (2014). Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. Russian Patent RU2512293C1.

Sources

A Technical Guide to the Solubility of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate in Organic Solvents

Foreword: Navigating the Solubility Landscape for Novel Heterocyclic Compounds

To the researchers, scientists, and drug development professionals at the forefront of innovation, the journey of a novel compound from synthesis to application is paved with critical physicochemical assessments. Among these, solubility stands as a cornerstone parameter, profoundly influencing bioavailability, formulation strategies, and the overall success of a therapeutic candidate. This guide is dedicated to a specific molecule of interest: Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate. While specific experimental solubility data for this compound is not extensively published, this document serves as an in-depth technical guide rooted in first principles, predictive insights, and robust experimental methodologies. Our objective is to empower you with the scientific rationale and practical protocols to comprehensively characterize the solubility profile of this and similar heterocyclic compounds.

Molecular Characterization and Predicted Solubility Behavior

The structure of this compound provides significant clues to its solubility characteristics. The molecule, with a molecular formula of C₁₁H₉BrN₂O₃ and a molecular weight of 297.10 g/mol , is a moderately sized organic compound.[1][2] Its key structural features include:

-

A 1,2,4-oxadiazole ring: This five-membered heterocycle is aromatic in nature and contains both nitrogen and oxygen atoms, which can act as hydrogen bond acceptors.[3][4] The 1,2,4-oxadiazole moiety is a common scaffold in medicinal chemistry, often utilized for its bioisosteric properties and wide range of biological activities.[5]

-

A 4-bromophenyl group: This substituent is largely nonpolar and hydrophobic due to the phenyl ring, while the bromine atom adds to the molecular weight and can participate in halogen bonding.

-

An ethyl carboxylate group: This ester functional group introduces polarity and potential for hydrogen bond acceptance at the carbonyl oxygen.

Based on these features, a qualitative prediction of its solubility can be made. The presence of the large, nonpolar bromophenyl group suggests that the compound will likely have limited solubility in highly polar solvents like water. Conversely, the polar ester and oxadiazole functionalities indicate that it will not be entirely soluble in purely nonpolar solvents either. Therefore, This compound is anticipated to exhibit favorable solubility in a range of organic solvents of intermediate to high polarity, particularly those that can engage in dipole-dipole interactions and hydrogen bonding.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6] A solute's ability to dissolve in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of the solute-solvent interactions must overcome the solute-solute and solvent-solvent interactions.

The following logical workflow can be employed for selecting an appropriate spectrum of solvents for solubility testing of this compound.

Caption: Logical workflow for solvent selection based on molecular structure.

Recommended Organic Solvents for Solubility Determination

Based on the structural analysis, the following organic solvents are recommended for a comprehensive solubility assessment of this compound. This selection covers a wide range of polarities and hydrogen bonding capabilities.

| Solvent Class | Recommended Solvents | Anticipated Solubility |

| Nonpolar | Toluene, Hexane | Low to negligible solubility is expected. The nonpolar nature of these solvents is unlikely to overcome the crystal lattice energy of the solid compound. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to high solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar groups of the molecule. DMSO and DMF, being highly polar, are likely to be very effective. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good solubility is anticipated, as these solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the oxadiazole and carboxylate groups. |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[6][7]

Principle

An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator within a temperature-controlled incubator (e.g., at 25 °C).

-

Agitate the mixture for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to optimize this duration.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow it to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated supernatant from the undissolved solid, either centrifuge the vial at a moderate speed or filter the solution using a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent. This step is critical to avoid aspirating solid particles.

-

-

Sample Preparation:

-

Carefully take a known volume of the clear supernatant.

-

Dilute this aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standards of known concentrations of this compound.

-

-

Calculation:

-

Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

The Role of Computational Solubility Prediction

In the absence of experimental data, computational methods offer a valuable means of estimating solubility.[8][9][10] These approaches are particularly useful in early-stage drug discovery for high-throughput screening of virtual compound libraries.

-

Quantitative Structure-Property Relationship (QSPR) models: These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, polarity, hydrogen bond donors/acceptors) with experimentally determined solubility data for a large set of compounds.[8] The resulting model can then be used to predict the solubility of new, structurally similar molecules.

-

Physics-based methods: Approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.[8] These methods are more computationally intensive but can provide valuable insights into the thermodynamics of the dissolution process.

While these computational tools are powerful, their predictions should be interpreted with caution and ideally confirmed by experimental validation.[11]

Conclusion and Future Directions

Understanding the solubility of this compound is essential for its advancement in research and development. This guide has provided a comprehensive framework for approaching this challenge, from theoretical predictions based on molecular structure to a detailed protocol for experimental determination. By systematically evaluating its solubility in a range of organic solvents, researchers can build a robust physicochemical profile of this promising compound, enabling informed decisions in formulation development, process chemistry, and biological testing. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds, serving as a foundational resource for the scientific community.

References

-

He, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. RSC Advances, 11(48), 30286-30295. Available at: [Link]

-

de Oliveira, R. B., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4654. Available at: [Link]

-

Matos, M. J., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. Available at: [Link]

-

ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. Available at: [Link]

-

Ahmadi, S., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available at: [Link]

-

Bollini, A. A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Annual Review of Physical Chemistry, 72, 29-49. Available at: [Link]

-

Matos, M. J., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. Available at: [Link]

-

Norinder, U., et al. (2002). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Medicinal Chemistry, 45(1), 132-140. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

Kwiecień, H., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(10), 2379. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00217A [pubs.rsc.org]

- 10. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 11. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

The 1,2,4-Oxadiazole Core: A Journey from Chemical Curiosity to a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Heterocycle

The 1,2,4-oxadiazole, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. Initially a subject of academic curiosity, this scaffold has evolved into a "privileged structure," frequently incorporated into a multitude of biologically active compounds. Its remarkable stability, unique electronic properties, and its capacity to serve as a bioisosteric replacement for labile ester and amide functionalities have made it an attractive framework for the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of the discovery, history, synthesis, and profound impact of 1,2,4-oxadiazole derivatives in the field of drug development, offering field-proven insights for professionals dedicated to advancing pharmaceutical sciences.

PART 1: A Historical Perspective: From Obscurity to Prominence

The journey of the 1,2,4-oxadiazole ring began in 1884 with its first synthesis by Tiemann and Krüger, who initially referred to it as "azoxime" or "furo[ab1]diazole".[2] For nearly eight decades, this heterocycle remained in relative obscurity within the chemical literature. It was not until the discovery of its interesting photochemical rearrangement properties that it began to capture the attention of a wider scientific audience.

The foray of 1,2,4-oxadiazoles into the realm of biological activity commenced in the early 1940s.[2] However, a significant milestone was reached approximately twenty years later with the introduction of Oxolamine , a cough suppressant, which holds the distinction of being the first commercially available drug to feature the 1,2,4-oxadiazole core.[2] This marked a turning point, showcasing the potential of this scaffold in therapeutic applications. The subsequent decades, particularly the last 40 years, have witnessed an exponential growth in research, leading to the discovery of 1,2,4-oxadiazole derivatives with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2]

PART 2: The Synthetic Arsenal: Crafting the 1,2,4-Oxadiazole Core

The versatility of the 1,2,4-oxadiazole scaffold in drug design is matched by the diversity of synthetic routes developed for its construction. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for efficiency and scalability.

The Classical Approach: Acylation of Amidoximes

The traditional and most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by cyclodehydration. This venerable route, first reported by Tiemann and Krüger, remains a cornerstone of 1,2,4-oxadiazole synthesis.

-

Causality of Experimental Choices: The initial step involves the O-acylation of an amidoxime with a carboxylic acid derivative, typically an acyl chloride or anhydride. The choice of acylating agent and reaction conditions is critical. Acyl chlorides are highly reactive but can sometimes lead to side reactions. The use of a base, such as pyridine, is common to neutralize the HCl byproduct and drive the reaction to completion. The intermediate O-acyl amidoxime can be isolated but is often cyclized in situ by heating. Thermal cyclization requires high temperatures and can be time-consuming. To circumvent this, modern protocols often employ dehydrating agents or catalysts to facilitate the ring closure under milder conditions.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole (A Classical Approach)

-

Amidoxime Formation: To a solution of benzonitrile (1.0 equiv.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equiv.) and sodium carbonate (1.5 equiv.).

-

Reflux the mixture for 4-6 hours until the nitrile is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and extract the benzamidoxime with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude amidoxime, which can be purified by recrystallization.

-

Acylation and Cyclization: Dissolve the benzamidoxime (1.0 equiv.) in pyridine.

-

Cool the solution to 0 °C and add benzoyl chloride (1.1 equiv.) dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours to effect cyclodehydration.

-

Cool the mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to afford pure 3,5-diphenyl-1,2,4-oxadiazole.[3]

1,3-Dipolar Cycloaddition: A Convergent Strategy

An alternative and elegant approach to the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. This method is highly convergent and allows for the introduction of diverse substituents at the C3 and C5 positions.

-

Mechanistic Insight: Nitrile oxides are transient species and are typically generated in situ from the dehydrohalogenation of hydroxamoyl halides or the dehydration of nitroalkanes. The nitrile oxide then acts as a 1,3-dipole, reacting with the nitrile (dipolarophile) in a concerted fashion to form the 1,2,4-oxadiazole ring. The regioselectivity of the cycloaddition is generally high, with the nitrile oxide oxygen atom bonding to the nitrile carbon.

Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole via 1,3-Dipolar Cycloaddition

-

In situ Generation of Nitrile Oxide: Dissolve the starting hydroxamoyl chloride (1.0 equiv.) in an inert solvent such as toluene.

-

Add the desired nitrile (1.5-2.0 equiv.) to the solution.

-

Add a base, such as triethylamine (1.2 equiv.), dropwise at room temperature to generate the nitrile oxide in situ.

-

Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the triethylamine hydrochloride salt and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-oxadiazole.

Modern Synthetic Methodologies: The Quest for Efficiency

In recent years, the drive for more efficient, atom-economical, and environmentally friendly synthetic methods has led to the development of several innovative one-pot procedures for 1,2,4-oxadiazole synthesis.

-

Coupling Agent-Mediated Synthesis: The direct condensation of amidoximes and carboxylic acids can be achieved using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (HOBt). This method avoids the need to prepare reactive acylating agents separately.[4]

-

Base-Mediated One-Pot Reactions: The use of strong bases in aprotic polar solvents, such as NaOH in DMSO, has enabled the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and esters or acyl chlorides at room temperature, often with high yields and simple workup procedures.[5]

-

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of 1,2,4-oxadiazoles, significantly reducing reaction times from hours to minutes.[4]

Caption: Key Synthetic Pathways to 1,2,4-Oxadiazoles.